3,5-Bis(tert-butylthio)benzyl Acetate
Description
Properties
IUPAC Name |
[3,5-bis(tert-butylsulfanyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S2/c1-12(18)19-11-13-8-14(20-16(2,3)4)10-15(9-13)21-17(5,6)7/h8-10H,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUSZAMYDZDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180380 | |
| Record name | Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820649-93-1 | |
| Record name | Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820649-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(tert-butylthio)benzyl Acetate typically involves the reaction of 3,5-dibromobenzyl acetate with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by tert-butylthio groups.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(tert-butylthio)benzyl Acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(tert-butylthio)benzyl Acetate undergoes various chemical reactions, including:
Oxidation: The tert-butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl acetate derivatives
Scientific Research Applications
3,5-Bis(tert-butylthio)benzyl Acetate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biochemistry: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Bis(tert-butylthio)benzyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The acetate group can undergo hydrolysis to release the active benzyl alcohol derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1820649-93-1
- Molecular Formula : C₁₉H₂₈O₂S₂
- Molecular Weight : ~364.55 g/mol (calculated from structural data).
- Suppliers : Available commercially from TCI Chemicals and Aladdin Scientific, with catalog numbers such as B2661-1G (TCI) and Aladdin product code 1820649-93-1 .
Comparison with Similar Compounds
The compound is compared below with structurally related benzyl esters, trifluoromethyl-substituted analogs, and other tert-butyl-functionalized aromatic compounds.
Structural and Functional Analogues
Table 1: Comparison of 3,5-Bis(tert-butylthio)benzyl Acetate with Key Analogs
Structural and Reactivity Analysis
Steric and Electronic Effects
- Tert-butylthio vs. Trifluoromethyl Groups: The tert-butylthio groups in 3,5-Bis(tert-butylthio)benzyl Acetate provide significant steric hindrance, reducing susceptibility to electrophilic substitution. In contrast, trifluoromethyl groups (e.g., in 3,5-Bis(trifluoromethyl)benzyl Alcohol) are electron-withdrawing, increasing acidity and directing reactivity toward nucleophilic sites .
Thermal and Physical Properties
- Benzyl Acetate, a simpler analog, has a lower boiling point (95°C) and flash point, reflecting its smaller molecular size .
Biological Activity
3,5-Bis(tert-butylthio)benzyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₆O₂S₂
- Molecular Weight : 326.51 g/mol
- Appearance : Solid at room temperature
- Purity : Typically >98% (GC)
Antimicrobial Properties
Research indicates that 3,5-Bis(tert-butylthio)benzyl acetate exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: In Vitro Analysis on Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with 3,5-Bis(tert-butylthio)benzyl acetate resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
The biological activity of 3,5-Bis(tert-butylthio)benzyl acetate is attributed to its interaction with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It can modulate receptor activity, potentially altering cellular signaling pathways that lead to apoptosis or growth inhibition.
Comparative Analysis with Similar Compounds
When compared to other thioether derivatives, 3,5-Bis(tert-butylthio)benzyl acetate demonstrates enhanced biological activity due to its unique structural features.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3,5-Bis(tert-butylthio)benzyl Acetate | High | Moderate |
| Benzyl Thioether | Moderate | Low |
| Tert-Butyl Thioether | Low | Moderate |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest low toxicity levels; however, further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic applications.
Q & A
Q. How does the tert-butylthio group affect the compound’s spectroscopic signatures compared to other benzyl acetate derivatives?
- Methodology :
- Comparative IR/NMR : Analyze shifts in carbonyl (C=O, ~1740 cm⁻¹) and C-S (~650 cm⁻¹) stretches .
- Mass Fragmentation Patterns : Identify tert-butylthio-specific fragments (e.g., m/z 137 [C₄H₉S]+) via collision-induced dissociation (CID) .
- TD-DFT Simulations : Predict UV-Vis absorption bands for electronic structure validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
